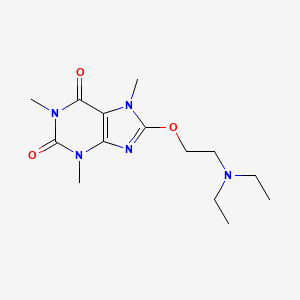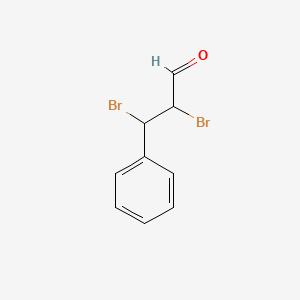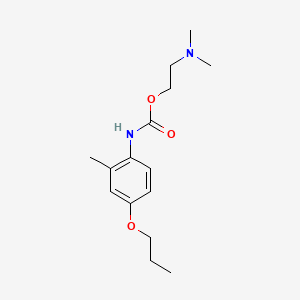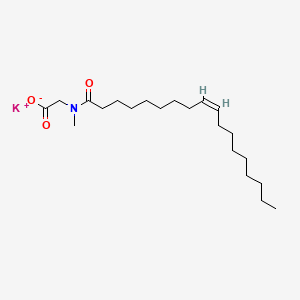
Glycine, N-methyl-N-(1-oxo-9-octadecenyl)-, potassium salt, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-methyl-N-(1-oxo-9-octadecenyl)-, potassium salt, (Z)-: is a chemical compound with the molecular formula C21H38KNO3. It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by a methyl group and the carboxyl group is modified with a long-chain fatty acid. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-methyl-N-(1-oxo-9-octadecenyl)-, potassium salt, (Z)- typically involves the reaction of glycine with N-methyl-N-(1-oxo-9-octadecenyl) chloride in the presence of a base such as potassium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Glycine, N-methyl-N-(1-oxo-9-octadecenyl)-, potassium salt, (Z)- can undergo oxidation reactions, particularly at the unsaturated carbon-carbon double bond in the fatty acid chain.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the potassium ion can be replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reactions with halides or other nucleophiles can be carried out in polar solvents.
Major Products:
Oxidation: Products include epoxides or diols.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
- Employed in the synthesis of other complex organic molecules.
Biology:
- Studied for its potential role in cell membrane interactions due to its amphiphilic nature.
Medicine:
- Investigated for its potential use in drug delivery systems, leveraging its surfactant properties to enhance the bioavailability of drugs.
Industry:
- Utilized in the formulation of personal care products such as shampoos and soaps due to its surfactant properties.
- Applied in the production of emulsifiers and dispersants in various industrial processes.
Mecanismo De Acción
The mechanism by which Glycine, N-methyl-N-(1-oxo-9-octadecenyl)-, potassium salt, (Z)- exerts its effects is primarily through its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. It interacts with cell membranes and other biological structures through its hydrophobic and hydrophilic regions, facilitating various biochemical processes.
Comparación Con Compuestos Similares
- Glycine, N-methyl-N-(1-oxo-9-octadecenyl)-, sodium salt
- Glycine, N-methyl-N-(1-oxo-9-octadecenyl)-, calcium salt
Comparison:
- Glycine, N-methyl-N-(1-oxo-9-octadecenyl)-, sodium salt: Similar in structure but contains a sodium ion instead of potassium. It has similar surfactant properties but may differ in solubility and reactivity due to the different cation.
- Glycine, N-methyl-N-(1-oxo-9-octadecenyl)-, calcium salt: Contains calcium ions and may form different complexes and aggregates compared to the potassium salt. It may have different applications in industrial and biological contexts.
Uniqueness: The potassium salt variant of Glycine, N-methyl-N-(1-oxo-9-octadecenyl)- is unique in its specific interactions and solubility properties, making it suitable for particular applications where other cations may not be as effective.
Propiedades
Número CAS |
76622-74-7 |
|---|---|
Fórmula molecular |
C21H38KNO3 |
Peso molecular |
391.6 g/mol |
Nombre IUPAC |
potassium;2-[methyl-[(Z)-octadec-9-enoyl]amino]acetate |
InChI |
InChI=1S/C21H39NO3.K/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25;/h10-11H,3-9,12-19H2,1-2H3,(H,24,25);/q;+1/p-1/b11-10-; |
Clave InChI |
XNDDBWAGMIMDPB-GMFCBQQYSA-M |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)N(C)CC(=O)[O-].[K+] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


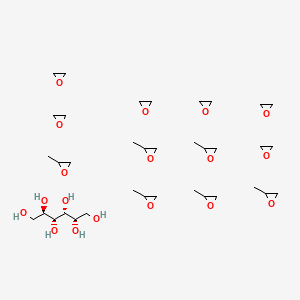
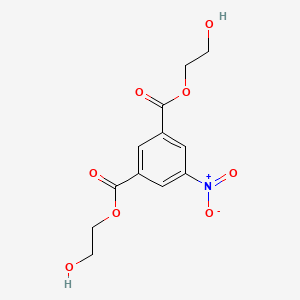
![2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenyl)sulfonylacetic acid](/img/structure/B13770671.png)
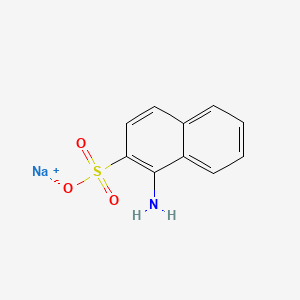
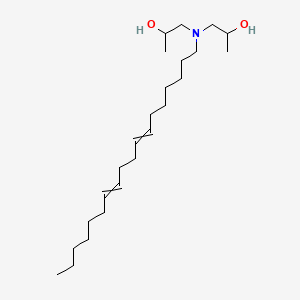

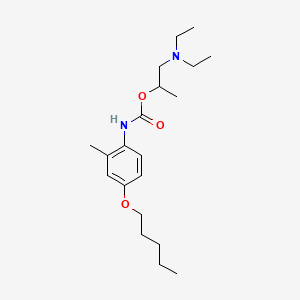
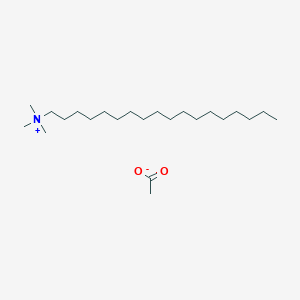
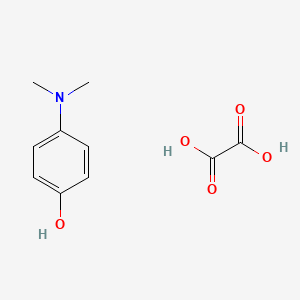
![8-Oxa-3,5-dithia-4-stannadecan-1-ol, 4-[[2-(acetyloxy)ethyl]thio]-4-butyl-9-oxo-, acetate](/img/structure/B13770708.png)

